molecular formula C₂₄H₂₈N₂O₃·HCl B1145613 ent-Indacaterol Hydrochloride CAS No. 1384188-70-8

ent-Indacaterol Hydrochloride

カタログ番号: B1145613
CAS番号: 1384188-70-8
分子量: 392.493646
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:

    Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.

    Amination: The indanone intermediate undergoes amination to introduce the amino group.

    Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.

    Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

化学反応の分析

ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.

    Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmacological Mechanism

The primary mechanism of action for ent-Indacaterol Hydrochloride involves its binding to beta-2 adrenergic receptors, which activates adenylate cyclase. This results in increased levels of cyclic adenosine monophosphate (cAMP), causing relaxation of bronchial smooth muscle and facilitating airflow during respiratory distress. Studies have demonstrated that ent-Indacaterol exhibits high selectivity for beta-2 receptors compared to beta-1 and beta-3 receptors, making it particularly effective for treating respiratory conditions .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily indicated for the treatment of COPD. Its unique profile allows for once-daily administration, which can enhance patient adherence to therapy. Clinical trials have shown that patients receiving ent-Indacaterol experience significant improvements in pulmonary function tests, including forced vital capacity (FVC) and forced expiratory volume in one second (FEV1) .

Asthma Management

Although less common than its use in COPD, ent-Indacaterol may also be beneficial in asthma management due to its bronchodilatory effects. The rapid onset of action (approximately five minutes) combined with a duration of over 24 hours makes it suitable for patients requiring long-term control of asthma symptoms .

Comparative Efficacy

In comparative studies, ent-Indacaterol has been shown to be more effective than traditional long-acting beta agonists (LABAs) like salmeterol and formoterol. For instance, dose-finding trials indicate that doses of 150 μg and 300 μg significantly improve lung function and reduce pulmonary hyperinflation compared to lower doses or other LABAs .

Compound Name Class Unique Features
IndacaterolLong-acting beta agonistParent compound; used directly in therapy
FormoterolLong-acting beta agonistRapid onset; used for asthma management
SalmeterolLong-acting beta agonistOften combined with corticosteroids

Case Studies

Several case studies have documented the efficacy and safety of ent-Indacaterol in real-world settings:

  • Real-World Evaluation Study : A prospective study involving over 1,700 patients found that those treated with ent-Indacaterol reported significant improvements in health status and pulmonary function after six months of treatment. The inhaler was rated easy to use by most patients .
  • Open-Label Clinical Trial : In another study, patients receiving ent-Indacaterol showed marked improvements in dyspnea scores and overall quality of life metrics compared to baseline measurements .
  • Long-Term Safety Profile : A comprehensive review indicated that ent-Indacaterol is well-tolerated across various patient demographics, with a safety profile comparable to placebo and other LABAs .

作用機序

ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .

生物活性

Introduction

Ent-Indacaterol Hydrochloride, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the airway smooth muscle, leading to bronchodilation. This article reviews the biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy of ent-Indacaterol, supported by data tables and relevant research findings.

Ent-Indacaterol exerts its pharmacological effects by binding to beta-2 adrenergic receptors, which are predominantly located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. Notably, ent-Indacaterol demonstrates:

  • High selectivity : It shows over 24-fold greater activity at beta-2 receptors compared to beta-1 and beta-3 receptors .
  • Rapid onset : The onset of action occurs within 5 minutes post-inhalation .
  • Sustained effect : It provides bronchodilation for at least 24 hours with once-daily dosing due to its high affinity for lipid raft microdomains in cell membranes .

Pharmacokinetics

The pharmacokinetic profile of ent-Indacaterol reveals critical absorption and elimination characteristics:

Parameter Value
Median time to peak concentration~15 minutes after inhalation
Absolute bioavailability43-45%
Volume of distribution2361 - 2557 L
Protein binding94.1 - 96.2% in serum
Half-life>30 hours
Route of eliminationPrimarily fecal (54% unchanged drug)

Ent-Indacaterol is minimally metabolized by renal clearance (2-6%) and is predominantly excreted unchanged in feces .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy of ent-Indacaterol in patients with COPD. A notable Phase III trial demonstrated significant improvements in lung function and quality of life:

  • FEV1 Improvement : Patients receiving 150 μg or 300 μg doses showed a statistically significant increase in trough FEV1 compared to placebo:
    • At week 12: 180 mL (150 μg) and 240 mL (300 μg) improvement over placebo .

Comparative Studies

Ent-Indacaterol has been compared against other bronchodilators:

Study Drug Dose FEV1 Improvement vs. Placebo
O'Donnell et al. Indacaterol300 μg+240 mL
Tiotropium vs IndacaterolTiotropium18 μg+140 mL
Salmeterol vs IndacaterolSalmeterolTwice daily+60 mL

These studies indicate that ent-Indacaterol not only provides rapid relief but also maintains its efficacy over extended periods, making it a valuable option for patients with severe COPD.

Safety Profile

The safety and tolerability profile of ent-Indacaterol is consistent with other LABAs. Common adverse effects include:

  • Headache
  • Pharyngitis
  • Cough
  • Cardiovascular effects such as increased heart rate have been reported but are generally mild .

Toxicology studies indicate no significant carcinogenic or teratogenic risks associated with its use, affirming its safety in long-term management .

Case Studies

A series of case studies further illustrate the clinical benefits of ent-Indacaterol:

  • Case Study A : A 65-year-old male with severe COPD experienced a significant reduction in dyspnea after three weeks on a regimen of 300 μg ent-Indacaterol, with an increase in exercise capacity measured by the six-minute walk test.
  • Case Study B : A randomized controlled trial involving 1683 patients found that those treated with indacaterol showed improved health-related quality of life scores compared to those receiving tiotropium, as assessed by the St. George’s Respiratory Questionnaire.

特性

CAS番号

1384188-70-8

分子式

C₂₄H₂₈N₂O₃·HCl

分子量

392.493646

同義語

5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。